molecular formula C22H23NO3S B11364925 N-(4-methoxyphenyl)-3-propoxy-N-(thiophen-2-ylmethyl)benzamide

N-(4-methoxyphenyl)-3-propoxy-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11364925
M. Wt: 381.5 g/mol
InChI Key: NCCKFLUSSVMZGX-UHFFFAOYSA-N
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Description

N-(4-METHOXYPHENYL)-3-PROPOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is a complex organic compound that features a benzamide core with methoxyphenyl, propoxy, and thiophene substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXYPHENYL)-3-PROPOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions One common approach is the condensation of 4-methoxyphenylamine with 3-propoxybenzoyl chloride in the presence of a base such as triethylamine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery and recycling are also crucial to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHOXYPHENYL)-3-PROPOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzamide core can be reduced to an amine.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+).

Major Products

    Oxidation: Formation of N-(4-HYDROXYPHENYL)-3-PROPOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE.

    Reduction: Formation of N-(4-METHOXYPHENYL)-3-PROPOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMINE.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

N-(4-METHOXYPHENYL)-3-PROPOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-3-PROPOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-METHOXYPHENYL)-3-PROPOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMINE: Similar structure but with an amine group instead of a carbonyl group.

    N-(4-HYDROXYPHENYL)-3-PROPOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

N-(4-METHOXYPHENYL)-3-PROPOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and thiophene moieties contribute to its potential as a versatile compound in various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C22H23NO3S

Molecular Weight

381.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-3-propoxy-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C22H23NO3S/c1-3-13-26-20-7-4-6-17(15-20)22(24)23(16-21-8-5-14-27-21)18-9-11-19(25-2)12-10-18/h4-12,14-15H,3,13,16H2,1-2H3

InChI Key

NCCKFLUSSVMZGX-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)N(CC2=CC=CS2)C3=CC=C(C=C3)OC

Origin of Product

United States

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